

The Rediscovery of Itramin Tosylate: A Technical Guide to a Nitrate Apart

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoethyl nitrate

Cat. No.: B123977

[Get Quote](#)

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Itramin tosylate, the tosylate salt of **2-aminoethyl nitrate**, represents a unique chapter in the history of vasodilator therapy. Initially explored in the 1960s for the treatment of angina pectoris under the trade name Nilatil, its clinical use was short-lived and its unique pharmacological properties were largely unappreciated. Decades later, a seminal 2009 study by Schuhmacher et al. re-characterized **aminoethyl nitrate**, revealing it to be a potent organic nitrate that circumvents the canonical drawbacks of traditional nitrate therapies, namely the development of tolerance and the induction of oxidative stress. This guide provides a comprehensive technical overview of the history, discovery, and pharmacology of itramin tosylate, presenting key experimental data, detailed methodologies, and a depiction of its proposed signaling pathways.

A Tale of Two Discoveries: A Historical Overview

The story of itramin tosylate is one of discovery, obscurity, and rediscovery. Its initial investigation in the mid-20th century positioned it as another option in the armamentarium against angina, but it failed to achieve lasting clinical significance and faded from view.

The Early Clinical Era (1960s):

Initial studies in the 1960s by researchers such as Batterman, Mouratoff, and Kinnard explored the clinical utility of itramin tosylate as a long-acting nitrate for the anginal syndrome. These early investigations established its efficacy as a vasodilator. However, due to changes in nomenclature and a lack of follow-up research, these foundational studies were largely overlooked by the scientific community for decades.

The Mechanistic Renaissance (2009):

A landmark paper in the British Journal of Pharmacology in 2009 by Schuhmacher and colleagues marked a turning point. This research re-examined **aminoethyl nitrate** and unveiled its distinct mechanism of action. The study demonstrated that, unlike nitroglycerin, **aminoethyl nitrate** does not induce mitochondrial oxidative stress or endothelial dysfunction, and it avoids the development of cross-tolerance to other nitrates. This sparked renewed interest in its potential as a "super nitrate."

The Divergent Path of Bioactivation and Action

The vasodilatory effect of all organic nitrates stems from their ability to donate nitric oxide (NO), which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation. However, the pathway to NO release for itramin tosylate is markedly different from that of traditional nitrates like nitroglycerin.

Classical nitrates heavily rely on the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2) for their bioactivation. This process, however, is a double-edged sword; it is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress, endothelial dysfunction, and the rapid development of pharmacological tolerance.

Itramin tosylate bypasses this problematic pathway. Evidence suggests that its bioactivation may be mediated by xanthine oxidase. This alternative enzymatic process does not appear to generate the same deleterious ROS, thus preserving endothelial function and preventing the induction of tolerance.

Signaling Pathway Diagram

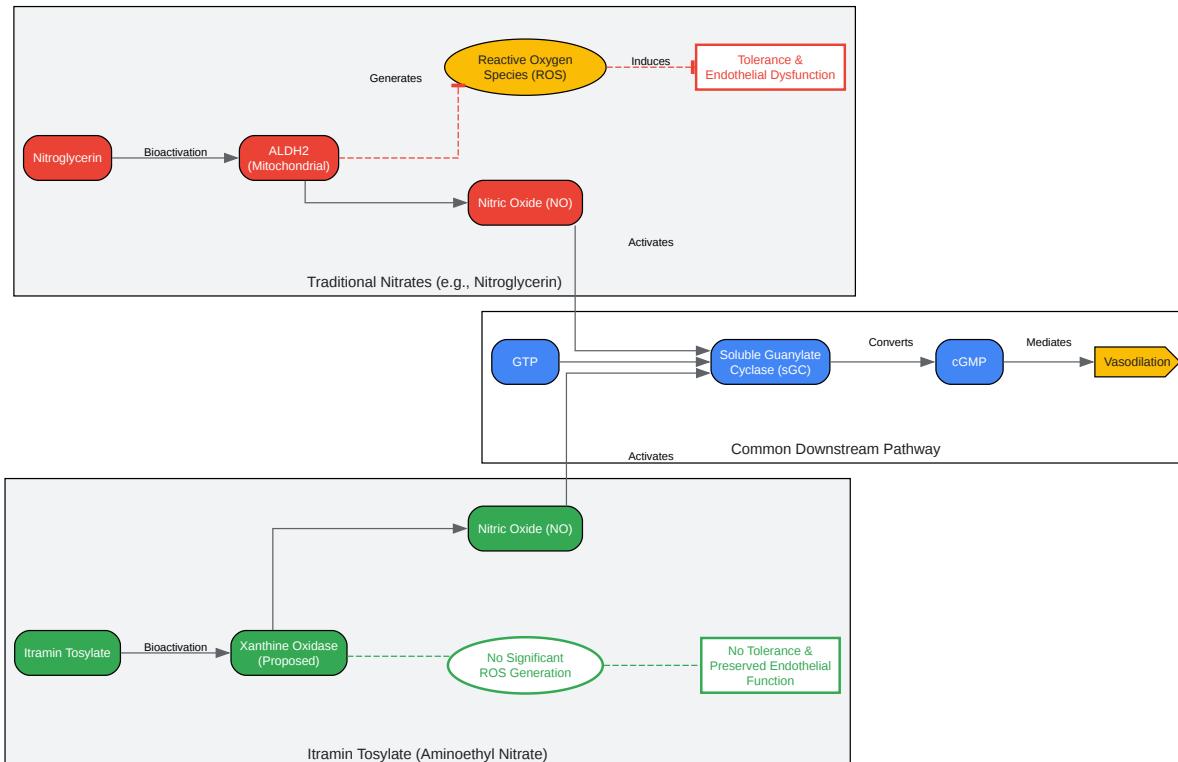


Figure 1: Comparative Signaling Pathways of Organic Nitrates

[Click to download full resolution via product page](#)

Caption: Comparative signaling pathways of organic nitrates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from the pivotal 2009 study by Schuhmacher et al., comparing **aminoethyl nitrate** (AEN) with glyceryl trinitrate (GTN) and triethanolamine trinitrate (TEAN).

Table 1: Vasodilator Potency in Mouse Aortic Rings

Compound	pEC50 (-log M)
Glyceryl Trinitrate (GTN)	7.7 ± 0.1
Aminoethyl Nitrate (AEN)	7.5 ± 0.1
Triethanolamine Trinitrate (TEAN)	6.0 ± 0.1

Data presented as mean ± SEM. A higher pEC50 value indicates greater potency.

Table 2: In Vitro Tolerance Development

Compound	Fold-Shift in EC50 after Pre-incubation
Glyceryl Trinitrate (GTN)	25.1 ± 4.5
Aminoethyl Nitrate (AEN)	1.3 ± 0.2 (not significant)
Triethanolamine Trinitrate (TEAN)	10.0 ± 2.0

Data represent the rightward shift in the concentration-response curve after pre-incubation with the respective nitrate, indicating the development of tolerance.

Table 3: Mitochondrial Reactive Oxygen Species (ROS) Formation

Compound (at 100 µM)	ROS Formation (Chemiluminescence Units/mg protein)
Control	100 ± 10
Glyceryl Trinitrate (GTN)	250 ± 30
Aminoethyl Nitrate (AEN)	110 ± 15 (not significant)
Triethanolamine Trinitrate (TEAN)	220 ± 25

ROS formation was measured by L-012 chemiluminescence in isolated mouse heart mitochondria.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments described in the 2009 Schuhmacher et al. study. Note: Detailed protocols from the 1960s studies are not readily available in accessible literature.

Vascular Reactivity Studies

- Objective: To determine the vasodilator potency and tolerance development of organic nitrates.
- Methodology:
 - Thoracic aortas were isolated from male C57BL/6J mice.
 - Aortic rings (2-3 mm) were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
 - Rings were pre-contracted with phenylephrine (1 μ M).
 - Cumulative concentration-response curves to the nitrates were generated.
 - For in vitro tolerance studies, aortic rings were incubated with high concentrations of the respective nitrates for 60 minutes prior to generating the second concentration-response curve.
- Data Analysis: Vasodilator responses were expressed as a percentage of the pre-contraction. pEC50 values were calculated from the concentration-response curves.

Measurement of Mitochondrial ROS

- Objective: To quantify the generation of reactive oxygen species by mitochondria in response to nitrate exposure.
- Methodology:
 - Mitochondria were isolated from mouse hearts by differential centrifugation.
 - Mitochondrial protein concentration was determined using a Bradford assay.

- ROS production was measured using the chemiluminescent probe L-012 (100 μ M).
- Mitochondria were incubated with the organic nitrates in the presence of L-012, and chemiluminescence was recorded over time using a luminometer.
- Data Analysis: Chemiluminescence was normalized to the mitochondrial protein content and expressed as relative light units per mg of protein.

Experimental Workflow Diagram

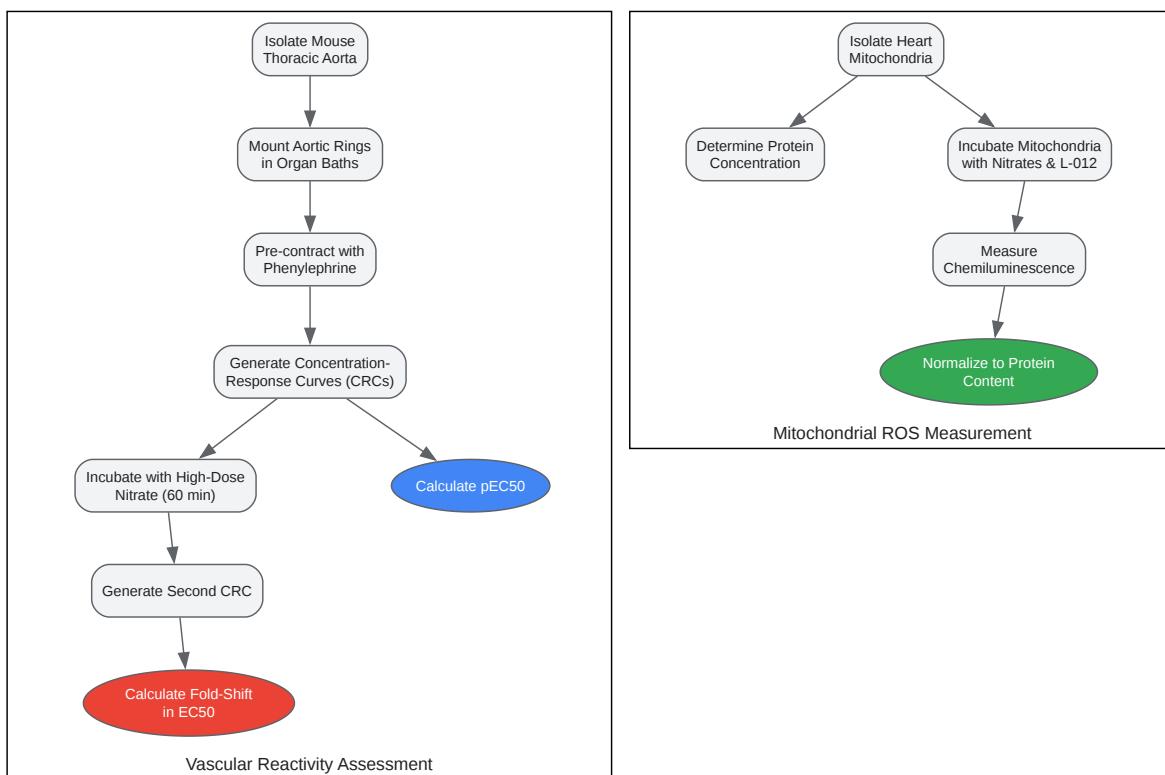


Figure 2: Workflow for In Vitro Pharmacological Profiling

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro pharmacological profiling.

Synthesis of Itramin Tosylate

Aminoethyl nitrate is synthesized by the formal condensation of the hydroxyl group of ethanolamine with nitric acid. The tosylate salt, itramin tosylate, is then formed by reacting the **aminoethyl nitrate** with p-toluenesulfonic acid. This salt form improves the stability and handling of the compound for pharmaceutical use. The industrial synthesis of low molecular weight nitro esters like **aminoethyl nitrate** requires stringent safety protocols due to their potential explosive nature.

Future Directions and Conclusion

The rediscovery of itramin tosylate's unique pharmacological profile opens new avenues for the development of novel anti-anginal and vasodilator therapies. Its ability to provide potent vasodilation without the induction of tolerance and oxidative stress addresses the primary limitations of currently available organic nitrates. Further research is warranted to fully elucidate its bioactivation pathway, to conduct comprehensive preclinical and clinical studies to confirm its long-term safety and efficacy, and to explore its potential in other cardiovascular conditions characterized by endothelial dysfunction. Itramin tosylate stands as a compelling example of how re-examining historical compounds with modern pharmacological tools can lead to significant therapeutic advancements.

- To cite this document: BenchChem. [The Rediscovery of Itramin Tosylate: A Technical Guide to a Nitrate Apart]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b123977#history-and-discovery-of-itramin-tosylate-aminoethyl-nitrate\]](https://www.benchchem.com/product/b123977#history-and-discovery-of-itramin-tosylate-aminoethyl-nitrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com